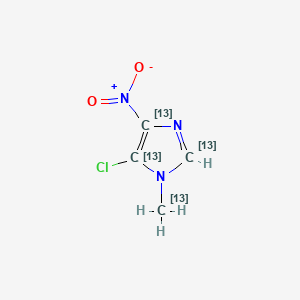

5-Chloro-1-methyl-4-nitroimidazole-13C4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-1-methyl-4-nitroimidazole-13C4 is a derivative of 4-nitroimidazole, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-4-nitroimidazole-13C4 typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins with the addition of 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain this compound with a yield of approximately 86% .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

5-Chloro-1-methyl-4-nitroimidazole-13C4 undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 5-chloro-1-methyl-4-aminoimidazole.

Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

科学的研究の応用

5-Chloro-1-methyl-4-nitroimidazole-13C4 has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a radiosensitizer in cancer treatment.

Medicine: Studied for its potential use in the development of new pharmaceuticals.

Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.

作用機序

The mechanism of action of 5-Chloro-1-methyl-4-nitroimidazole-13C4 involves its interaction with biological molecules. As a radiosensitizer, it enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that cause damage to cellular components, leading to cell death .

類似化合物との比較

Similar Compounds

- 5-Chloro-1-methylimidazole

- 4-Nitroimidazole

- 5-Methyl-4-nitroimidazole

- 2-Methyl-4(5)-nitroimidazole

Uniqueness

5-Chloro-1-methyl-4-nitroimidazole-13C4 is unique due to its combination of a chlorine atom, a methyl group, and a nitro group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

生物活性

5-Chloro-1-methyl-4-nitroimidazole-13C4 is a compound that has garnered interest in various fields of biological research due to its potential antiparasitic and antimicrobial properties. This article delves into the biological activity of this compound, presenting detailed findings from research studies, including data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H4ClN3O2, with a molecular weight of approximately 175.55 g/mol. Its structure features a nitro group, which is often associated with biological activity, particularly in the context of antiparasitic effects.

Target Organisms : The compound primarily exhibits activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis.

Mode of Action : The proposed mechanism involves the inhibition of key metabolic pathways in these organisms. The nitro group in the imidazole ring is believed to play a crucial role in its bioactivity by generating reactive intermediates that disrupt cellular processes.

Antiparasitic Activity

A significant study highlighted the synthesis of various derivatives of 5-chloro-1-methyl-4-nitroimidazole, demonstrating potent antiparasitic activity. For instance, one derivative exhibited an IC50 value of 1.47 µM/mL against Entamoeba histolytica, which is notably lower than that of metronidazole, a standard treatment .

Table 1: Antiparasitic Activity of Derivatives

| Compound Name | IC50 (µM/mL) | Comparison with Metronidazole |

|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole | 1.47 | Lower |

| Other derivatives (5a-f) | 1.72 - 4.43 | Varies |

Cytotoxicity Profile

While exploring the efficacy of these compounds, it was also essential to assess their cytotoxicity. Most derivatives maintained low cytotoxicity levels even at concentrations significantly higher than their antiparasitic effective doses. This safety profile is crucial for potential therapeutic applications.

Case Studies

In a laboratory setting, several case studies have demonstrated the effectiveness of 5-chloro-1-methyl-4-nitroimidazole derivatives:

- Study on Entamoeba histolytica : This study revealed that the tested compounds significantly inhibited parasite growth without causing notable cytotoxic effects on human cells.

- Study on Giardia intestinalis : Similar results were observed where derivatives showed strong activity against Giardia with minimal side effects.

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of 5-chloro-1-methyl-4-nitroimidazole suggest it is likely lipophilic, which may enhance its bioavailability and tissue distribution. Factors such as pH and temperature can influence its stability and efficacy in biological systems.

Research Applications

The compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antiparasitic agents.

- Analytical Chemistry : Used as a standard for quantifying related compounds in biological samples.

特性

IUPAC Name |

5-chloro-1-(113C)methyl-4-nitro(2,4,5-13C3)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUNMSWBBOTQU-JCDJMFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1[13CH]=N[13C](=[13C]1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。